Cyazofamid-d6

Descripción general

Descripción

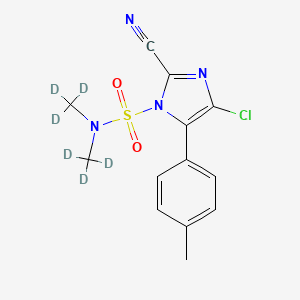

Cyazofamid-d6 is a deuterated analog of Cyazofamid, a fungicide belonging to the cyano-imidazole and sulfonamide classes of compounds. Cyazofamid is known for its effectiveness in controlling Oomycete fungi, which are responsible for diseases such as late blight in potatoes and white blister in broccoli . The deuterated version, this compound, is used primarily in scientific research to study the metabolic pathways and degradation products of Cyazofamid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyazofamid-d6 involves the incorporation of deuterium atoms into the Cyazofamid molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Cyazofamid can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Cyazofamid-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxide and sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Cyazofamid-d6 is widely used in scientific research for various applications, including:

Metabolic Studies: Used to study the metabolic pathways and degradation products of Cyazofamid in plants, soil, and water.

Environmental Monitoring: Employed in the analysis of environmental samples to monitor the presence and degradation of Cyazofamid.

Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cyazofamid in biological systems.

Residue Analysis: Utilized in residue analysis to determine the levels of Cyazofamid and its metabolites in crops and food products.

Mecanismo De Acción

Cyazofamid-d6, like Cyazofamid, exerts its effects by inhibiting the Qi site of the cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to the inhibition of all stages of fungal development. The molecular targets include the cytochrome bc1 complex, which is essential for cellular respiration in fungi .

Comparación Con Compuestos Similares

Similar Compounds

Fluazinam: Another fungicide that inhibits the mitochondrial respiratory chain but targets a different site.

Azoxystrobin: A fungicide that inhibits the Qo site of the cytochrome bc1 complex.

Pyraclostrobin: Similar to Azoxystrobin, it targets the Qo site of the cytochrome bc1 complex.

Uniqueness of Cyazofamid-d6

This compound is unique due to its deuterated nature, which makes it particularly useful in metabolic and pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and degradation pathways of the compound, providing valuable insights into its behavior in biological systems .

Actividad Biológica

Cyazofamid-d6, a deuterated derivative of cyazofamid, is a fungicide belonging to the cyanoimidazole class. It is primarily studied for its biological activity against oomycete pathogens, particularly in agricultural settings. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and toxicity profile, supported by relevant data tables and findings from various studies.

Target Pathways

This compound exerts its fungicidal effects by targeting the Qi site of Coenzyme Q – cytochrome c reductase within the mitochondrial respiratory chain. This specific binding inhibits electron transfer, leading to energy depletion in the pathogen and ultimately causing cell death.

Biochemical Properties

- Inhibition of Fungal Development : this compound inhibits all stages of fungal development, demonstrating efficacy against various oomycete pathogens such as Phytophthora infestans and Pythium spinosum.

- Cellular Effects : Laboratory studies indicate that this compound significantly decreases cell viability in cortical neuron cells at various exposure levels.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through several studies:

- Absorption and Distribution : Following oral administration in rats, this compound exhibits rapid absorption with peak plasma concentrations reached within 15–30 minutes. The compound is distributed mainly in the kidneys and liver .

- Metabolism : The primary metabolic pathway involves conversion to CCIM (4-chloro-5-(p-tolyl)imidazole-2-carbonitrile), which is further metabolized to CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). Both metabolites are significant in understanding the compound's biological activity .

Toxicity Profile

This compound has undergone various toxicity assessments:

- Acute Toxicity : In studies involving Sprague-Dawley rats, acute doses revealed no significant differences in kinetics between sexes. The compound was classified as "not likely to be carcinogenic" based on available evidence .

- Chronic Exposure : Chronic dietary exposure assessments indicated minimal risk to human populations, with exposure levels well below established acceptable daily intake (ADI) thresholds for sensitive groups such as children .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- Fungal Growth Inhibition : A study reported that this compound inhibited mycelial growth of Pythium spinosum with an IC50 value of approximately 0.04 µM on agar media.

- Metabolic Studies : Research on the metabolism of this compound revealed that CCIM was the primary metabolite detected shortly after dosing, indicating rapid metabolic processing in vivo .

- Environmental Impact : this compound exhibits low aqueous solubility, suggesting a reduced risk for groundwater contamination, which is crucial for its application in agricultural practices.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Low Dose (0.5 mg/kg) | High Dose (1000 mg/kg) |

|---|---|---|

| Tmax (min) | 15–30 | 15–30 |

| Cmax (µg/g) | Highest in kidneys | Diffuse distribution |

| Half-life (hrs) | 4.4–5.8 | 7.6–11.6 |

Table 2: Metabolic Pathways of this compound

| Metabolite | Time Post-Dosing (hrs) | Concentration (% of total) |

|---|---|---|

| CCIM | 0.5 | 76.5% in liver |

| CCBA | 0.5 | Major metabolite |

| CH3SO-CCIM | 168 | >90% in urine |

Q & A

Q. Basic: What initial steps are critical when designing experiments involving Cyazofamid-d6?

Methodological Answer:

Begin by formulating a testable hypothesis (e.g., "this compound exhibits enhanced stability compared to its non-deuterated counterpart under X conditions"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure objectives, ensuring variables (e.g., temperature, solvent systems) are explicitly defined. Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the study. Pilot studies should validate analytical methods (e.g., LC-MS/MS for quantification) and establish baseline parameters .

Q. Basic: How should researchers conduct a literature review to identify gaps in this compound studies?

Methodological Answer:

Systematically search primary databases (PubMed, SciFinder) using controlled vocabulary (e.g., "deuterated fungicides," "isotope effects") and Boolean operators. Prioritize peer-reviewed journals over preprints. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Focus on gaps such as limited data on metabolic pathways or environmental degradation kinetics. Cross-reference citations in seminal papers to uncover overlooked studies .

Q. Basic: What strategies ensure robust hypothesis formulation for this compound research?

Methodological Answer:

Derive hypotheses from conflicting findings in existing literature (e.g., discrepancies in this compound’s half-life across studies). Use deductive reasoning to propose mechanisms (e.g., deuterium isotope effects on enzymatic interactions). Validate hypotheses through counterfactual analysis (e.g., comparing deuterated vs. non-deuterated analogs in controlled setups). Ensure hypotheses are falsifiable and aligned with measurable outcomes (e.g., NMR spectral shifts) .

Q. Advanced: How can researchers resolve contradictions in this compound data across studies?

Methodological Answer:

Apply triangulation by integrating multiple methodologies (e.g., crystallography, computational modeling) to validate structural or kinetic properties. Conduct sensitivity analyses to identify variables contributing to discrepancies (e.g., pH variations in solubility assays). Use meta-regression to assess the impact of study design heterogeneity (e.g., differences in solvent purity). Engage peer debriefing to critique assumptions and refine interpretations .

Q. Advanced: What methodologies optimize the detection of this compound in complex matrices?

Methodological Answer:

Employ isotope dilution mass spectrometry (IDMS) with this compound as an internal standard to correct for matrix effects. Validate methods using spiked recovery experiments across concentration ranges (e.g., 0.1–100 ng/mL). Optimize chromatographic conditions (e.g., HILIC columns for polar metabolites) and collision energy in MS/MS to minimize interference. Document limits of detection (LOD) and quantification (LOQ) with error margins .

Q. Advanced: How can researchers design cross-study comparisons for this compound’s environmental impact?

Methodological Answer:

Standardize protocols using OECD guidelines (e.g., Test No. 307 for soil degradation). Pool datasets via meta-analysis with random-effects models to account for inter-study variability. Annotate metadata rigorously (e.g., soil organic content, microbial activity). Use geospatial mapping to correlate regional environmental factors (pH, temperature) with degradation rates. Share raw data via repositories like Zenodo for transparency .

Q. Advanced: What interdisciplinary approaches enhance understanding of this compound’s mode of action?

Methodological Answer:

Combine molecular dynamics simulations (e.g., binding affinity with fungal cytochrome b) and in vitro assays (e.g., mitochondrial inhibition assays). Apply synchrotron radiation for high-resolution structural insights. Integrate omics data (transcriptomics/proteomics) to map downstream metabolic disruptions. Validate findings through knockout mutant studies in target organisms .

Q. Advanced: How can reproducibility challenges in this compound synthesis be mitigated?

Methodological Answer:

Document synthetic routes (e.g., deuteration via catalytic exchange) with step-by-step SOPs , including reaction stoichiometry and purification thresholds (e.g., ≥98% isotopic purity). Use round-robin testing across labs to identify protocol variabilities. Characterize intermediates via 2D-NMR and elemental analysis. Publish negative results (e.g., failed crystallization attempts) to guide troubleshooting .

Q. Advanced: What ethical guidelines apply to sharing this compound data from human exposure studies?

Methodological Answer:

Obtain IRB approval for protocols involving human biospecimens. De-identify data (e.g., remove participant demographics) before depositing in controlled-access repositories like dbGaP. Use Data Use Agreements (DUAs) to restrict secondary analyses. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite restrictions in publications .

Propiedades

IUPAC Name |

4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.